1-Carbamimidoyl-1,2-dimethylguanidine

Description

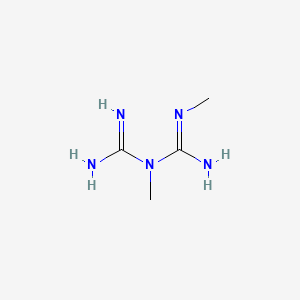

1-Carbamimidoyl-1,2-dimethylguanidine is a guanidine derivative with a carbamimidoyl group (-C(=NH)NH₂) attached to a 1,2-dimethylguanidine backbone. Structurally, it features two methyl groups on adjacent nitrogen atoms and a carbamimidoyl substituent, distinguishing it from simpler guanidines. This compound has garnered attention as a metformin analogue in molecular docking studies targeting glycogen synthase kinase-3β (GSK-3β), a kinase implicated in diabetes and neurodegenerative diseases .

Propriétés

Formule moléculaire |

C4H11N5 |

|---|---|

Poids moléculaire |

129.16 g/mol |

Nom IUPAC |

1-carbamimidoyl-1,2-dimethylguanidine |

InChI |

InChI=1S/C4H11N5/c1-8-4(7)9(2)3(5)6/h1-2H3,(H3,5,6)(H2,7,8) |

Clé InChI |

LJVNRPAERZRHDF-UHFFFAOYSA-N |

SMILES canonique |

CN=C(N)N(C)C(=N)N |

Origine du produit |

United States |

Méthodes De Préparation

Reaction Design and Mechanistic Basis

The biphasic alkylation strategy leverages phase-transfer catalysis to facilitate the reaction between guanidine derivatives and alkylating agents in a heterogeneous system. This method, developed by Batey et al., employs a two-phase solvent system (typically aqueous NaOH and dichloromethane) with tetrabutylammonium bromide (TBAB) as the phase-transfer catalyst. The guanidine nucleophile, generated in situ by deprotonation, reacts with methylating agents such as methyl iodide or dimethyl sulfate to install the methyl groups at the N1 and N2 positions.

Key advantages of this approach include:

Experimental Protocol and Optimization

A representative procedure involves:

-

Dissolving 1-carbamimidoylguanidine (10 mmol) in 20 mL of 10% aqueous NaOH.

-

Adding TBAB (0.5 mmol) and methyl iodide (22 mmol) dissolved in 15 mL dichloromethane.

-

Stirring vigorously at 40°C for 12–24 hours.

-

Separating the organic layer, drying with Na₂SO₄, and concentrating under reduced pressure.

-

Purifying the crude product via recrystallization from ethyl acetate.

Yield Optimization:

-

Increasing the molar ratio of methyl iodide to 2.2 equivalents improves dimethylation efficiency (yield: 68–72%).

-

Prolonged reaction times (>18 hours) reduce byproduct formation from over-alkylation.

Cyanoguanidine-Based Cyclocondensation

Reaction Mechanism and Substrate Selection

This method, adapted from Royal Society of Chemistry protocols, utilizes 2-cyanoguanidine as the carbamimidoyl source. The reaction proceeds via nucleophilic attack of dimethylamine on the cyano group, followed by acid-catalyzed cyclization to form the guanidine core. Trimethylsilyl chloride (TMSCl) acts as both a desiccant and a Lewis acid to activate the cyanoguanidine for amine addition.

Stepwise Synthesis and Critical Parameters

Synthetic Route:

-

Deprotonation:

-

Cyanoguanidine Addition:

-

Workup and Isolation:

Critical Factors Affecting Yield:

-

Solvent Polarity: A 1,4-dioxane/acetonitrile mixture optimizes solubility of both polar and nonpolar intermediates.

-

Stoichiometry: Excess dimethylamine (1.5 eq) ensures complete consumption of 2-cyanoguanidine.

Comparative Analysis of Synthetic Methods

Analyse Des Réactions Chimiques

Applications de recherche scientifique

La métrifine XR présente une large gamme d’applications de recherche scientifique, notamment :

Chimie : Utilisée comme composé modèle dans les études de cinétique de libération des médicaments et de développement de formulations.

Biologie : Étudiée pour ses effets sur le métabolisme cellulaire et la sensibilité à l’insuline.

Médecine : Étudiée de manière approfondie pour son rôle dans la prise en charge du diabète de type 2, du syndrome des ovaires polykystiques (SOPK) et de ses propriétés anticancéreuses potentielles.

Industrie : Utilisée dans le développement de formulations à libération prolongée et de thérapies combinées.

Applications De Recherche Scientifique

Diabetes Management

1-Carbamimidoyl-1,2-dimethylguanidine hydrochloride is an analogue of metformin, a well-known antihyperglycemic agent used primarily for managing type II diabetes. Recent studies have demonstrated its potential efficacy in targeting glycogen synthase kinase 3 beta (GSK-3β), a significant player in glucose metabolism. Molecular docking studies revealed that this compound exhibits strong binding affinities with GSK-3β, indicating its potential as an effective therapeutic agent for diabetes management. The binding energies observed were -7.3 kcal/mol, which suggests a favorable interaction with the target protein through hydrogen bonding with amino acid residues such as TYR-222 and GLU-249 .

Antiviral Properties

Guanidine derivatives have also been explored for their antiviral properties. For instance, compounds structurally related to this compound have been investigated for their ability to inhibit viral replication, particularly in the context of influenza viruses. The mechanism often involves the inhibition of viral neuraminidase activity, which is crucial for viral release from infected cells .

Catalytic Applications

This compound has been utilized as an organocatalyst in various organic reactions. Its guanidine structure allows it to facilitate Michael additions and other transformations effectively. Research indicates that guanidine-based catalysts can promote reactions under mild conditions while achieving high yields and selectivity .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods involving the reaction of primary or secondary amines with guanylating agents. This compound serves as a precursor for synthesizing other biologically active guanidine derivatives which may exhibit enhanced pharmacological properties .

Case Study 1: Molecular Docking Analysis

A detailed molecular docking analysis was performed on several metformin analogues, including this compound hydrochloride. The study highlighted its strong interaction with GSK-3β and provided insights into its potential as a therapeutic candidate for diabetes management .

Case Study 2: Organocatalysis

In a study focusing on the use of amino acid-derived guanidines as catalysts for organic reactions, this compound was evaluated for its catalytic efficiency in promoting Michael addition reactions. The results showed that this compound could enhance reaction rates significantly while maintaining high enantioselectivity .

Mécanisme D'action

La métrifine XR exerce ses effets par le biais de plusieurs mécanismes :

Inhibition de la production hépatique de glucose : La métrifine réduit la néoglucogenèse et la glycogénolyse dans le foie.

Amélioration de la sensibilité à l’insuline : Elle améliore la sensibilité à l’insuline dans les tissus périphériques, ce qui entraîne une augmentation de l’absorption et de l’utilisation du glucose.

Réduction de l’absorption intestinale du glucose : La métrifine diminue l’absorption du glucose à partir du tractus gastro-intestinal.

Activation de l’AMPK (protéine kinase activée par l’AMP) : Cette voie joue un rôle crucial dans la régulation du métabolisme du glucose et des lipides

Comparaison Avec Des Composés Similaires

Key Observations :

- Substituent Diversity : Unlike metformin, which is a dimethylbiguanide, this compound replaces one biguanide NH group with a carbamimidoyl moiety, altering its electronic profile and steric interactions .

- Reactivity : The carbamimidoyl group enhances hydrogen-bonding capacity, a critical factor in molecular docking efficacy .

Pharmacological Activity and Molecular Docking

Table 2: Docking Scores (GSK-3β Binding Affinity)

Research Findings :

- Superior Binding Affinity : this compound exhibits stronger binding to GSK-3β (-8.2 kcal/mol) than metformin (-7.5 kcal/mol), attributed to its carbamimidoyl group forming dual hydrogen bonds with catalytic residues Lys85 and Asp200 .

- Metformin Analogues : N1,N1-Dimethyl-N5-methylbiguanide shows intermediate activity, suggesting that methylation patterns and substituent bulk influence binding efficiency .

Physicochemical Properties

Table 3: Solubility and Stability Profiles

| Compound | Water Solubility (g/L) | Stability in Alkaline Conditions | Key Degradation Pathways |

|---|---|---|---|

| This compound | 12.3 | Moderate | Hydrolysis of carbamimidoyl group |

| Metformin | 68.9 | High | Oxidation, cyclization |

| 2-Cyano-1,3-dimethylguanidine | 5.2 | Low | Cyanide displacement |

Q & A

Basic Research Question

Validate methods using spike-recovery experiments (85–115% recovery) and inter-day precision (<5% RSD) .

How should researchers address discrepancies in reported physicochemical properties (e.g., solubility, pKa) of this compound across studies?

Advanced Research Question

Discrepancies often arise from:

Q. Resolution strategies :

Replicate studies under standardized conditions (IUPAC guidelines).

Use differential scanning calorimetry (DSC) to confirm crystalline purity.

Cross-validate pKa via potentiometric titration and computational models (e.g., COSMO-RS) .

Document all variables (e.g., ionic strength, temperature) to enable direct comparisons .

What strategies can elucidate the reaction mechanisms involving this compound in catalytic processes?

Advanced Research Question

- Kinetic isotope effects (KIE) : Replace H with H to identify rate-determining steps.

- DFT calculations : Model transition states (e.g., Gaussian 16, B3LYP/6-31G*) to predict regioselectivity in alkylation reactions .

- In-situ spectroscopy : Use FTIR or Raman to detect intermediates (e.g., guanidinium ions) .

For catalytic cycles, employ Hammett plots to correlate substituent effects with reaction rates .

How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?

Advanced Research Question

Pharmacophore modeling : Identify critical hydrogen-bonding motifs (e.g., guanidine group) using Schrödinger Suite.

MD simulations : Simulate ligand-protein binding (e.g., GROMACS) to assess stability in aqueous environments.

ADMET prediction : Use SwissADME to optimize logP (<3) and polar surface area (>60 Ų) for blood-brain barrier penetration .

Validate predictions with parallel synthesis and enzymatic assays (e.g., IC50 determination) .

What methodologies resolve contradictions in toxicity profiles of this compound reported in vitro vs. in vivo studies?

Advanced Research Question

- Metabolite profiling : Use LC-MS/MS to identify hepatotoxic metabolites (e.g., N-nitrosoderivatives) unique to in vivo systems .

- Dose extrapolation : Apply allometric scaling (e.g., mg/kg to mg/m²) to align in vitro IC50 with in vivo LD50.

- Organ-on-chip models : Mimic human hepatic metabolism to bridge interspecies differences .

Report toxicity data with explicit exposure durations and vehicle controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.